N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide
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Overview
Description
N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and a thioacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide typically involves the condensation of 1,3-dimethylpyrazole-4-carbaldehyde with 2-pyridin-2-ylsulfanylacetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at an elevated temperature to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent.
Scientific Research Applications
N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical processes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyridoxal isonicotinoyl hydrazone: A hydrazone iron chelator with anticancer and apoptotic properties.
7-chloroquinoline derivatives: Compounds with antimicrobial, antimalarial, and anticancer activities.
Uniqueness
N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide is unique due to its specific combination of a pyrazole ring, a pyridine ring, and a thioacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H15N5OS |
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Molecular Weight |
289.36 g/mol |
IUPAC Name |
N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C13H15N5OS/c1-10-11(8-18(2)17-10)7-15-16-12(19)9-20-13-5-3-4-6-14-13/h3-8H,9H2,1-2H3,(H,16,19)/b15-7+ |
InChI Key |
HCDGAAIJUMNFJM-VIZOYTHASA-N |
Isomeric SMILES |
CC1=NN(C=C1/C=N/NC(=O)CSC2=CC=CC=N2)C |
Canonical SMILES |
CC1=NN(C=C1C=NNC(=O)CSC2=CC=CC=N2)C |
solubility |
8.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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